4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid
Overview
Description
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid is an organic compound that features a chlorinated phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 2-methyl-4-oxobutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Conversion to 4-(4-Chlorophenyl)-2-methyl-4-hydroxybutanoic acid.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-methyl-4-hydroxybutanoic acid
- 4-(4-Chlorophenyl)-2-methyl-4-oxopentanoic acid
- 4-(4-Bromophenyl)-2-methyl-4-oxobutanoic acid
Uniqueness
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl group and ketone functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUBCGLEXRAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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